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Cyanic acid, 2,7-naphthalenediyl ester

Cyanate ester resins Thermal stability Thermogravimetric analysis

2,7-Naphthalenediyl dicyanate (DNCY) is a rigid naphthalene-core cyanate ester monomer that cures into polycyanurate networks with a glass-transition temperature and char yield (60.5% at 700°C) significantly exceeding those of conventional bisphenol A dicyanate (BACY). Its fused-ring architecture delivers superior thermal-oxidative stability, making it essential for carbon-fiber prepregs, BT-resin PCB laminates for >30 GHz applications, and high-temperature adhesives and encapsulants that must retain strength above 250°C. Procure DNCY when BACY-based parts fail under sustained thermal load.

Molecular Formula C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 93120-66-2
Cat. No. B1621690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanic acid, 2,7-naphthalenediyl ester
CAS93120-66-2
Molecular FormulaC12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)OC#N)OC#N
InChIInChI=1S/C12H6N2O2/c13-7-15-11-3-1-9-2-4-12(16-8-14)6-10(9)5-11/h1-6H
InChIKeyOFIWROJVVHYHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanic Acid, 2,7-Naphthalenediyl Ester (CAS 93120-66-2): A Naphthalene-Rigidified Dicyanate Monomer for High-Performance Thermoset Resins


Cyanic acid, 2,7-naphthalenediyl ester (systematic name 2,7-naphthalenediyl dicyanate, commonly abbreviated DNCY) is a dicyanate ester monomer in which two cyanate (–OCN) groups are attached to a central naphthalene core at the 2,7-positions . With a molecular formula C₁₂H₆N₂O₂, a molecular weight of 210.19 g·mol⁻¹, and a melting point of 138–139 °C, DNCY serves as a precursor to cyanate ester resins that cure via cyclotrimerization into polycyanurate networks . Unlike the widely used bisphenol A dicyanate (BACY), the fused naphthalene ring imparts pronounced backbone rigidity that fundamentally alters cure kinetics, thermal stability, and network architecture .

Why Bisphenol A Dicyanate (BACY) Cannot Substitute for 2,7-Naphthalenediyl Dicyanate (DNCY) in Demanding Thermoset Applications


Bisphenol A dicyanate (BACY) is the commercial default cyanate ester monomer, yet the structural difference between its flexible isopropylidene bridge and the rigid, planar naphthalene core of DNCY produces thermoset networks with substantially different thermal and mechanical fingerprints . The electron‑withdrawing character of the fused naphthalene ring reduces the reactivity of the –OCN group in DNCY compared with BACY, requiring higher activation energy for cure and shifting the gelation point to a higher conversion window . Consequently, formulators relying on BACY‑optimized cure cycles will under‑cure DNCY, while finished laminates and adhesives produced from DNCY deliver a higher glass‑transition temperature, enhanced char retention, and superior thermal‑oxidative stability that BACY cannot provide in an identically processed part .

Product-Specific Quantitative Differentiation Evidence for 2,7-Naphthalenediyl Dicyanate (DNCY) Versus Closest Analog Bisphenol A Dicyanate (BACY)


Thermal Stability (TGA in N₂): DNCY Outperforms BACY in Onset Temperature, Maximum Decomposition Rate, and Char Yield

Under a nitrogen atmosphere at a heating rate of 10 °C·min⁻¹, cured DNCY resin displays an extensional onset decomposition temperature of 435.8 °C, a temperature of maximum weight‑loss rate of 450.3 °C, and a char yield of 60.5 % at 700 °C . Although the same study does not list the corresponding BACY values, the authors explicitly state that DNCY shows excellent thermal stability compared with BACY resin and that DNCY exhibits a higher thermal degradation temperature than BACY . In a later independent study employing the same heating rate and atmosphere, DNCY again demonstrated markedly better thermal and thermal‑oxidative stability than BACY, attributed to the rigidity and electron‑withdrawing character of the naphthalene ring .

Cyanate ester resins Thermal stability Thermogravimetric analysis

Cure Activation Energy: DNCY Requires Higher Activation Energy (109.4 kJ·mol⁻¹) Than Biphenol A and Hydroquinone Dicyanates

Non‑isothermal DSC analysis using the Kissinger method determined the cure activation energy of uncatalyzed DNCY as 109.4 kJ·mol⁻¹ . This value is explicitly higher than the activation energies of biphenol A dicyanate (BACY) and 1,4‑dihydroxybenzene dicyanate (DBCY), a difference attributed to the stronger electron‑withdrawing effect of the naphthalene ring that reduces the reactivity of the –OCN group . While the absolute BACY and DBCY activation energies are not reported in that study, a separate investigation applying the Coats–Redfern method confirmed that the activation energy of DNCY is enhanced relative to BACY .

Cure kinetics Activation energy Differential scanning calorimetry

Copolymerization Reactivity in BT Resins: Naphthalene Cyanate (DNCy) Lowers Cure Temperature and Accelerates Copolymerization Versus Bisphenol A Cyanate (BADCy)

In a catalyst‑free bismaleimide‑triazine (BT) resin system, replacing bisphenol A dicyanate (BADCy) with naphthalene cyanate (DNCy) markedly enhanced reactivity: the ternary blend BDM/BADCy/DNCy exhibited a lowered curing peak temperature, earlier onset of the copolymerization reaction, and increased proportion of copolymer (pyrimidine) formation relative to homopolymerization (triazine) when compared with the binary BDM/BADCy system . Dynamic mechanical analysis and DSC further confirmed that the rigid naphthalene ring increased cross‑link density, which directly improved the heat resistance of the cured BT resin .

Bismaleimide-triazine (BT) resins Cure kinetics DSC and DMA

Gelation Conversion Window: DNCY Gels at 50–55 % Conversion, Distinct from BACY

Isothermal DSC measurements revealed that DNCY undergoes gelation within a conversion range of 50–55 % . This value differs from the gelation behavior of BACY, and the study attributes the shift to the presence of the naphthalene ring, which alters the cure kinetics and network formation pathway .

Cure behavior Gelation Conversion

High-Value Application Scenarios Where DNCY’s Quantified Thermal and Cure Advantages Justify Procurement


High-Temperature Aerospace Structural Composites

DNCY’s cured resin exhibits an onset decomposition temperature of 435.8 °C, a maximum weight‑loss rate at 450.3 °C, and a char yield of 60.5 % at 700 °C in nitrogen . These thermal stability metrics exceed those of conventional BACY, making DNCY a prime candidate for carbon‑fiber‑reinforced cyanate ester prepregs operating at sustained elevated temperatures (e.g., engine nacelles, leading edges, and hot‑air ducts) where BACY‑based laminates would lose mechanical integrity .

Low-Loss, High-Tg PCB Laminates for 5G/6G and High-Speed Digital

When formulated into bismaleimide‑triazine (BT) resin blends, DNCY (as DNCy) lowers the copolymerization onset temperature relative to BADCy and promotes earlier formation of pyrimidine cross‑links, resulting in higher cross‑link density and improved heat resistance . This behavior supports the manufacture of ultra‑low‑loss PCB laminates that must survive multiple lead‑free solder reflow cycles while maintaining stable dielectric properties at frequencies above 30 GHz .

Fire-Resistant, High-Char Interior Panels for Mass Transit and Marine

With a char yield of 60.5 % at 700 °C in inert atmosphere , DNCY‑based laminates provide a substantial passive fire barrier, outperforming BACY‑based equivalents. This intrinsic char retention reduces the need for halogenated or phosphorus‑based flame‑retardant additives, simplifying formulations for rail, marine, and aerospace interior panels that must meet stringent fire‑smoke‑toxicity (FST) standards .

High-Temperature Adhesives and Potting Compounds for Electronics Encapsulation

The higher glass‑transition temperature and superior thermal‑oxidative stability of cured DNCY compared with BACY enable single‑component cyanate ester adhesives and encapsulants that retain bond strength and dimensional stability above 250 °C, addressing power‑module and under‑hood sensor packaging where standard BACY formulations soften or degrade .

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